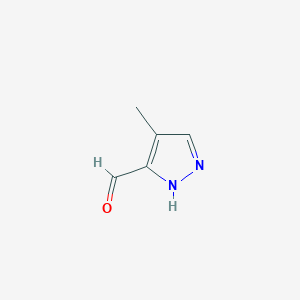
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The compound features a carboxylic acid group and a carbamoyl substituent on the pyrazole ring, which may influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the N-arylation of 1H-pyrazole with aryl iodides and bromides can be catalyzed by copper compounds, as demonstrated in the synthesis of related compounds . Additionally, the conversion of pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with amines is another synthetic route, which has been shown to yield good results . These methods highlight the versatility of pyrazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, the FT-IR and UV-Vis spectra of 1H-pyrazole-3-carboxylic acid have been recorded, and the optimized molecular structure, vibrational frequencies, and NMR chemical shifts have been obtained using DFT methods . Such studies provide valuable insights into the electronic and geometric properties of the molecule, which are essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. The reaction of pyrazole-3-carboxylic acid chloride with amines leads to the formation of carboxamides . Moreover, the reactivity of pyrazole derivatives with different ligands can result in the formation of complexes with metals such as manganese and rhenium, as seen with related tripodal ligands . These reactions are crucial for the development of coordination compounds with potential applications in catalysis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds and π-π interactions can affect the crystal packing and stability of the compounds . Additionally, the small energy gap between the frontier molecular orbitals can contribute to the nonlinear optical activity of these molecules . Theoretical and experimental studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives with various aminophenols have also provided insights into the spectroscopic properties and reaction mechanisms of these compounds .
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including compounds structurally related to "3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid," are significant in medicinal chemistry due to their diverse biological activities. These compounds have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their versatility stems from the pyrazole moiety, which serves as a crucial scaffold for developing biologically active compounds. The synthesis of these derivatives and their biological applications highlight the importance of heterocyclic compounds in drug discovery and development processes (A. Cetin, 2020).
Anticancer Applications
Recent updates in synthetic strategies for pyrazoline derivatives emphasize their potential in developing new anticancer agents. The synthesis of pyrazoline derivatives has been explored through various methods, showcasing their significant biological effect. The research underscores the interest in pyrazoline compounds for anticancer activity, suggesting that these molecules could serve as valuable moieties in cancer treatment research (Pushkar Kumar Ray et al., 2022).
Therapeutic Applications
Pyrazolines, a class of nitrogen-containing heterocyclic compounds, have been the focus of extensive research due to their diverse biological properties. These compounds have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects, among others. The wide range of pharmacological activities associated with pyrazoline derivatives has driven significant research activity, aiming to develop new therapeutic agents based on these structures (M. Shaaban et al., 2012).
Bioevaluation and Synthesis Methods
The importance of pyrazoles in agrochemical and pharmaceutical activities has been highlighted through various synthetic strategies and bioevaluation studies. Pyrazole derivatives synthesized under different conditions have shown potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. This emphasizes the role of pyrazoles as core structures in compounds with significant biological activities (Sheetal et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia response in cells .
Mode of Action
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid interacts with its target, the HIF PHD enzymes, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the stability of the HIF-α subunit, which is usually degraded under normoxic conditions .
Biochemical Pathways
The inhibition of HIF PHD enzymes affects the hypoxia response pathway. Under normal oxygen conditions, HIF-α is hydroxylated by the PHD enzymes, which leads to its degradation . When the activity of these enzymes is inhibited, HIF-α is stabilized and can induce the transcription of hypoxia-responsive genes .
Pharmacokinetics
The incorporation of stable isotopes into drug molecules, such as carbon-13, has been used as a tracer for quantitation during the drug development process . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and thus its bioavailability .
Result of Action
The result of the action of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is the inhibition of HIF PHD enzymes, leading to the stabilization of HIF-α . This results in the induction of hypoxia-responsive genes, which can have various effects on the cellular level, depending on the specific genes that are induced .
properties
IUPAC Name |
3-(3-carbamoylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-1-3-10(9-5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZUZVRKBLMKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


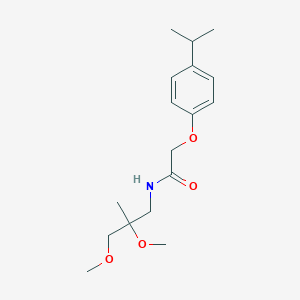
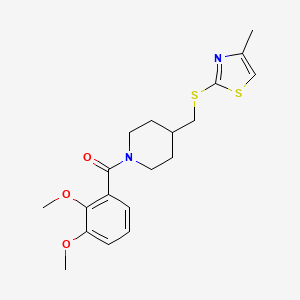
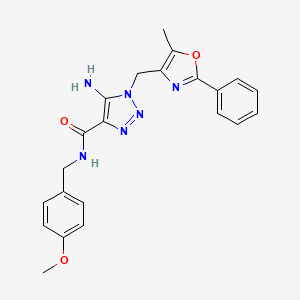
![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)
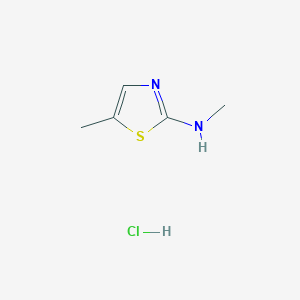

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)
![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
